![molecular formula C9H7BrN2O B1439357 1-acetyl-4-bromo-1H-indazole CAS No. 885698-70-4](/img/structure/B1439357.png)
1-acetyl-4-bromo-1H-indazole
Overview
Description
1-acetyl-4-bromo-1H-indazole is a heterocyclic compound . It has a molecular weight of 239.07 . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutical agents .
Synthesis Analysis
The synthesis of 1H-indazole involves a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .Physical And Chemical Properties Analysis
This compound is a white to orange solid . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Cancer Research and Bromodomain Inhibition 1H-indazole derivatives, such as 1-acetyl-4-bromo-1H-indazole, are being studied for their potential in cancer treatment. Specifically, they are being investigated as inhibitors of the bromodomain-containing protein 4 (BRD4), which regulates cancer cell proliferation. These compounds, including variants like 1H-indazol-4,7-dione, have shown promise in inhibiting the binding of the bromodomain to acetylated histone peptide, thus impacting tumor growth (Yoo et al., 2018).
Antibacterial and Antimicrobial Applications Research indicates that certain indazole derivatives exhibit antibacterial and antimicrobial properties. This is seen in studies where compounds like 1H-indazole-6-amine derivatives showed significant inhibitory activity against various bacterial strains. These properties make them potential candidates for the development of new antibacterial agents (Khan et al., 2017).
Synthesis and Chemical Properties The synthesis and chemical properties of 1H-indazole compounds, including this compound, are of significant interest. Studies have explored various synthetic routes and methods to produce these compounds efficiently. For instance, methods for synthesizing 1H-indazoles via copper-catalyzed cross-coupling/cyclization processes have been developed, highlighting the chemical versatility of these compounds (Tang et al., 2014).
Inhibitory Effects on Enzymes Certain indazole compounds have been found to inhibit enzymes such as lactoperoxidase (LPO), which plays a role in antimicrobial defense systems. Understanding the inhibitory effects of this compound and related compounds on enzymes like LPO can lead to insights into their potential therapeutic applications (Köksal & Alım, 2018).
Applications in Drug Discovery Indazole derivatives, including this compound, play a role in drug discovery, particularly in the development of new pharmaceuticals. These compounds are known for their wide range of biological activities, including anti-bacterial, anti-depressant, and anti-inflammatory properties. Their utility in synthesizing novel heterocyclic systems for pharmaceutical applications is significant (Gaikwad et al., 2015).
Mechanism of Action
- One possible target could be protein kinases, given the prevalence of indazoles as kinase inhibitors in drug discovery .
Target of Action
Biochemical Pathways
- Indazoles can impact several pathways, including:
- Regulates cell growth, survival, and metabolism. Involved in cell proliferation and differentiation. Essential for DNA damage response and cell cycle control .
Safety and Hazards
Future Directions
Indazole derivatives have a wide range of pharmacological activities . They have been used in the treatment of various diseases and conditions, including osteoporosis, inflammatory diseases, and neurodegenerative disorders . Future research may focus on developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
properties
IUPAC Name |
1-(4-bromoindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRBDKGAIDUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670227 | |
Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885698-70-4 | |
Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-4-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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